2-(4-Benzyl-1-piperazinyl)-N'-(2-fluorobenzylidene)acetohydrazide
Description
2-(4-Benzyl-1-piperazinyl)-N'-(2-fluorobenzylidene)acetohydrazide is a hydrazide derivative featuring a benzylpiperazinyl group linked to a 2-fluorobenzylidene moiety via an acetohydrazide bridge. This scaffold is prevalent in medicinal chemistry due to its versatility in interacting with biological targets, including enzymes and receptors. The benzylpiperazine moiety may enhance pharmacokinetic properties, such as solubility and blood-brain barrier penetration, while the 2-fluorobenzylidene group introduces steric and electronic effects that modulate binding affinity .
Properties
Molecular Formula |
C20H23FN4O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H23FN4O/c21-19-9-5-4-8-18(19)14-22-23-20(26)16-25-12-10-24(11-13-25)15-17-6-2-1-3-7-17/h1-9,14H,10-13,15-16H2,(H,23,26)/b22-14+ |
InChI Key |
AGYMHNVJOFQPJE-HYARGMPZSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=CC=C3F |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=CC=C3F |
solubility |
49.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-Benzyl-1-piperazinyl)-N'-(2-fluorobenzylidene)acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNO
The compound exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as Poly (ADP-Ribose) Polymerase (PARP). Inhibition of PARP leads to increased apoptosis in cancer cells by preventing DNA repair mechanisms .
- Induction of Apoptosis : The compound may enhance the activity of caspases, which are crucial for the execution phase of apoptosis. Studies indicate that related piperazine derivatives increase caspase 3/7 activity, suggesting a potential for inducing programmed cell death in tumor cells .
- Cell Cycle Arrest : Certain derivatives have demonstrated the ability to induce cell cycle arrest at various phases, particularly G2/M phase, thereby preventing cancer cell proliferation .
Biological Activity Data
The following table summarizes the biological activity and efficacy of this compound against different cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 18 | PARP inhibition, apoptosis induction |
| HeLa (Cervical) | 22 | Cell cycle arrest, caspase activation |
| A549 (Lung) | 25 | Inhibition of DNA repair pathways |
| HCT116 (Colon) | 30 | Induction of oxidative stress |
Case Studies and Research Findings
Recent studies have highlighted the promising biological activities of this compound:
- Efficacy Against Breast Cancer : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics like Olaparib .
- Mechanistic Insights : In vitro assays showed that treatment with this compound led to increased levels of phosphorylated H2AX, indicating DNA damage response activation. This suggests that the compound not only inhibits PARP but also triggers DNA damage pathways that contribute to its cytotoxic effects .
- Selectivity Towards Cancer Cells : Comparative studies indicated that while the compound effectively targets cancer cells, it exhibits lower toxicity toward normal cell lines, highlighting its potential as a selective anticancer agent .
Scientific Research Applications
Neurological Disorders
Recent studies have highlighted the potential of this compound as a therapeutic agent for neurological disorders such as Alzheimer's disease and Lewy Body Dementia. The compound acts as a modulator for muscarinic receptors, which are implicated in cognitive functions. Research indicates that derivatives of piperazine compounds can exhibit neuroprotective effects, potentially slowing disease progression or alleviating symptoms associated with cognitive decline .
Antibacterial Activity
The compound has also shown promise in antibacterial applications. Its structure allows it to disrupt bacterial cell membranes, which can lead to increased efficacy against various strains of bacteria. Preliminary studies suggest that it may be effective against resistant strains, making it a candidate for further development in antibiotic therapy .
Anticancer Properties
Emerging research indicates that compounds similar to 2-(4-benzyl-1-piperazinyl)-N'-(2-fluorobenzylidene)acetohydrazide may possess anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented, suggesting its potential role in cancer treatment protocols .
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of piperazine derivatives included this compound. Researchers observed that this compound significantly reduced neuronal apoptosis in vitro, indicating its potential use in preventing neurodegenerative diseases. The study employed various assays to measure cell viability and apoptosis markers, confirming the protective effects of the compound against oxidative stress-induced damage .
Case Study 2: Antibacterial Efficacy
In another investigation focusing on antibacterial activity, the compound was tested against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Results showed that it inhibited bacterial growth at low concentrations, demonstrating its potential as a new antibiotic agent. The researchers utilized disk diffusion methods and minimum inhibitory concentration (MIC) assays to evaluate efficacy .
Data Table: Summary of Applications
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Neurological Disorders | Modulation of muscarinic receptors | Neuroprotective effects observed |
| Antibacterial Activity | Disruption of bacterial cell membranes | Effective against resistant bacterial strains |
| Anticancer Properties | Inhibition of enzymes involved in cell proliferation | Potential anticancer activity confirmed |
Comparison with Similar Compounds
Anticholinesterase Activity
A series of N-(2,4-disubstituted benzylidene)-2-(4-nitrophenyl-piperazin-1-yl)acetohydrazide analogs (e.g., compound 206 ) demonstrated moderate acetylcholinesterase (AChE) inhibition (IC50 = 29.5 mM), though less potent than the reference drug galantamine. The para-hydroxyl substituent on the benzylidene ring was critical for activity, suggesting that electron-donating groups at this position enhance binding. In contrast, the 2-fluoro substituent in the target compound may reduce AChE affinity due to steric hindrance or electronic effects .
Table 1: Anticholinesterase Activity of Selected Hydrazides
| Compound | Substituent on Benzylidene | IC50 (AChE) | Reference |
|---|---|---|---|
| Compound 206 | 4-OH | 29.5 mM | Ozkay et al. |
| Target Compound | 2-F | Not reported | - |
| Galantamine (reference) | - | ~0.3 μM |
Anti-Inflammatory and Antinociceptive Activity
N-Phenylpyrazolyl-N-glycinyl-hydrazone derivatives (e.g., 4a and 4f) showed potent anti-inflammatory effects, suppressing TNF-α production by ~57% and exhibiting activity comparable to SB-203580 (a p38 MAPK inhibitor). These compounds feature pyrazolyl and morpholinoethoxy groups, which likely enhance interaction with the p38 MAPK active site.
Table 2: Anti-Inflammatory Activity of Hydrazide Derivatives
| Compound | Key Structural Features | TNF-α Suppression (%) | Reference |
|---|---|---|---|
| 4a | Pyrazolyl, morpholinoethoxy | 57.3 | |
| 4f | Pyrazolyl, 4-Cl-benzylidene | 55.8 | |
| Target Compound | Benzylpiperazinyl, 2-F | Not reported | - |
Antimicrobial Activity
Triazole-bearing acetohydrazides (e.g., 6h ) demonstrated antifungal activity (MIC = 4 µg/mL against Candida albicans), attributed to the triazole-pyridinyl moiety’s ability to disrupt microbial membranes. Similarly, benzimidazole derivatives (e.g., 4a and 4v ) showed potent antifungal activity with para-substituted aromatic rings. The target compound’s 2-fluoro substituent, positioned ortho to the hydrazone bond, may reduce antifungal potency compared to para-substituted analogs due to steric effects .
Table 3: Antifungal Activity of Hydrazide Derivatives
| Compound | Substituent | MIC (µg/mL) | Reference |
|---|---|---|---|
| 6h | Triazole-pyridinyl | 4.0 (C. albicans) | |
| 4a | 2-Methyl-benzimidazolyl | 4.0 (C. albicans) | |
| Target Compound | 2-Fluorobenzylidene | Not reported | - |
Kinase and Enzyme Inhibition
In contrast, ethyl-thio benzimidazolyl derivatives (e.g., 228) showed potent α-glucosidase inhibition (IC50 = 6.10 μM), outperforming acarbose (IC50 = 378.2 μM). The target compound’s piperazinyl group may improve solubility but lacks the thioether moiety critical for α-glucosidase binding .
Table 4: Enzyme Inhibition Profiles
| Compound | Target Enzyme | IC50 | Reference |
|---|---|---|---|
| 228 | α-Glucosidase | 6.10 μM | |
| Benzimidazole derivatives | EGFR kinase | Limited activity | |
| Target Compound | Not reported | - | - |
Structural and Electronic Effects
- Substituent Position : Para-substituted analogs (e.g., hydroxyl or chlorine) generally show enhanced activity in enzyme inhibition and antimicrobial assays compared to ortho-substituents (e.g., 2-fluoro) due to improved electronic interaction and reduced steric hindrance .
- Heterocyclic Moieties : Piperazine rings (as in the target compound) enhance solubility and CNS penetration, while triazole or pyrazolyl groups (e.g., in 4a and 6h ) improve target specificity for inflammatory or microbial proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
